REACTION_CXSMILES
|
[CH:1]1C[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:13]=[O+][O-].O=O.O=[O+][O-].[CH3:21][OH:22]>>[CH:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:21]=[O:22] |f:1.2|
|
Name
|
|
Quantity
|
162.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=CCCCCCC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
O3 O2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-].O=O
|
Name
|
O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
0.33 mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been introduced into the solution
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |